molecular formula C6H11N B8376145 trans-2,5-Dimethyl-3-pyrroline CAS No. 10345-33-2

trans-2,5-Dimethyl-3-pyrroline

Cat. No.: B8376145
CAS No.: 10345-33-2
M. Wt: 97.16 g/mol
InChI Key: TXQDHQBSNAJSHQ-WDSKDSINSA-N
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Description

trans-2,5-Dimethyl-3-pyrroline is a five-membered nitrogen-containing heterocyclic compound with partial unsaturation (one double bond) and methyl substituents at the 2- and 5-positions in a trans configuration. Pyrrolines are structurally related to pyrrolidines (fully saturated) and pyrroles (fully unsaturated). Its stereoelectronic properties are influenced by the methyl groups and the lone pair on nitrogen, which affect reactivity and stability compared to analogous hydrocarbons or other heterocycles .

Properties

CAS No.

10345-33-2

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(2S,5S)-2,5-dimethyl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3/t5-,6-/m0/s1

InChI Key

TXQDHQBSNAJSHQ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C=C[C@@H](N1)C

Canonical SMILES

CC1C=CC(N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-2,5-Dichloro-2,5-dimethyl-3-hexene (C₈H₁₄Cl₂)

Structural Similarities :

  • Both compounds feature a trans configuration of substituents (methyl or chlorine) on a partially unsaturated backbone.
  • The positions of substituents (2 and 5) are analogous, though the backbone differs (hexene vs. pyrroline ring) .

Reactivity Differences :

  • The dichlorohexene undergoes allylic rearrangement and addition reactions (e.g., 1,2- vs. 1,4-addition of chlorine), driven by steric and electronic factors. In contrast, the pyrroline’s nitrogen lone pair stabilizes the ring via conjugation, reducing susceptibility to similar rearrangements .
  • Chlorine substituents in dichlorohexene increase electrophilicity, favoring nucleophilic attacks, while methyl groups in the pyrroline enhance steric bulk without significantly altering electronic density .

Table 1: Key Properties of trans-2,5-Dimethyl-3-pyrroline vs. trans-2,5-Dichloro-2,5-dimethyl-3-hexene

Property This compound trans-2,5-Dichloro-3-hexene
Backbone Pyrroline ring Linear hexene
Substituents Methyl (electron-donating) Chlorine (electron-withdrawing)
Reactivity Stabilized by N-conjugation Prone to allylic rearrangements
Synthesis Cyclization reactions Chlorine addition to dienes
trans-2-Hexenal (C₆H₁₀O)

Functional Group Comparison :

  • trans-2-Hexenal is an α,β-unsaturated aldehyde, whereas this compound is an enamine.
  • The aldehyde group in trans-2-hexenal makes it highly reactive in nucleophilic additions (e.g., Michael additions), while the pyrroline’s enamine structure participates in cycloadditions or acts as a ligand in coordination chemistry .
Chlorinated Acrylonitriles (e.g., trans-2,3,4-Trichloro-2-butenenitrile)

Electronic Effects :

  • Chlorinated acrylonitriles exhibit reduced Michael addition reactivity due to electron-withdrawing chlorine atoms, whereas pyrrolines with methyl groups may undergo electrophilic substitutions more readily .

Preparation Methods

Synthesis from Amino Acid Derivatives

The use of amino acids as chiral precursors offers a robust pathway to enantiopure trans-2,5-dimethyl-3-pyrroline. Pyroglutamic acid (9 ), a cyclic γ-lactam derived from glutamic acid, serves as a key starting material. In one approach, pyroglutamic acid undergoes functionalization to thiolactam 10 , followed by S-alkylation with triflate 11 to yield vinylogous carbamate 12 . Hydrogenolysis and palladium-catalyzed decarboxylation then afford cis-pyrrolidine 13 , which is further elaborated through oxidation and stereoinversion steps to achieve the trans configuration .

A critical advancement involves the diastereoselective cyanide addition to hemiaminal 18 , derived from pyroglutamic acid. Lewis acid-mediated activation enables trans-selective cyanide incorporation, producing aminonitrile 19 with minimal epimerization . Subsequent reduction and alkylation yield alcohol 20 , which is transformed into this compound via Williamson etherification and deprotection. This method achieves enantiomeric excess (ee) >98% but requires multiple purification steps, limiting scalability .

Phenylglycinol-Based Asymmetric Synthesis

(R)-Phenylglycinol (35 ) is a versatile chiral auxiliary for constructing trans-2,5-disubstituted pyrrolidines. Condensation with formaldehyde and potassium cyanide generates aminonitrile 36 , which undergoes alkylation with bromoaldehyde 37 to form intermediate 38 . Grignard reagent addition to 38 proceeds with high diastereoselectivity (dr >20:1), favoring the trans product 41 after Li/NH3 reduction .

A notable extension of this method involves aromatic aldehydes, where imines 43 react with Grignard reagents 44 to form benzylamines 45 with complete facial selectivity . Acid-catalyzed cyclization and auxiliary removal yield trans-2,5-diarylpyrrolidines, demonstrating the adaptability of phenylglycinol-derived routes for diverse substrates.

Carbohydrate-Derived Synthetic Routes

Carbohydrates provide a stereochemically rich platform for pyrrolidine synthesis. D-Mannitol-derived diol 53 is selectively benzylated and tosylated to produce C2-symmetrical intermediate 54 . Double nucleophilic substitution with benzylamine followed by deprotection yields pyrrolidine 56 , which is converted to bisepoxide 57 for further functionalization .

Organocuprate addition to 57 generates diol 58 , which undergoes cyclization via mesylate displacement to form this compound 61 . This route capitalizes on the inherent symmetry of carbohydrates but involves lengthy synthetic sequences (10–12 steps), reducing practicality for large-scale production.

Optimization of Reaction Conditions

Patent-derived methodologies emphasize reaction condition optimization for enhanced purity and yield. For example, 3-Ethyl-4-methyl-3-pyrrolidin-2-one reacts with 4-nitrophenyl chloroformate in a stepwise temperature-controlled process: 60% of the reagent is added at 2–10°C, followed by 40% at 25–35°C . This protocol minimizes side reactions, achieving >99% HPLC purity for intermediate 3a .

Solvent selection critically impacts step efficiency. Ketones (e.g., acetone) are preferred for sulfonamide coupling due to their polarity and compatibility with amine nucleophiles . Reactions conducted in acetone at 60°C for 0.5–3 hours afford compound 4 in 85% yield with >99% purity, outperforming alternative solvents like esters or chlorinated hydrocarbons .

Stereochemical Control Mechanisms

Diastereoselective iodocyclization represents a innovative strategy for trans-selectivity. Sulfinimine 65 undergoes Mannich reaction with methyl acetate enolate, yielding aldehyde 67 after oxidation and reduction . Iodocyclization of Z-olefin 68 proceeds via a chair-like transition state, exclusively forming trans-pyrrolidine 2 with ee >99% .

Comparative studies highlight the superiority of organocuprate-mediated alkylation over traditional Grignard additions. For example, reaction of pyrrolidine 70 with organolithium reagents preserves stereochemical integrity, avoiding racemization observed in protic solvents .

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)Stereoselectivity (dr)
Amino Acid DerivativesPyroglutamic acidCyanide addition, decarboxylation6598>20:1
Phenylglycinol(R)-PhenylglycinolGrignard addition, cyclization7899>20:1
Carbohydrate RoutesD-MannitolBisepoxide alkylation459710:1
Patent-OptimizedPyrrolidinoneTemperature-controlled acylation8599.5N/A

The patent-optimized method achieves the highest yield (85%) and purity (99.5%) but lacks inherent stereochemical control, requiring chiral precursors . Phenylglycinol-based synthesis balances efficiency and selectivity, making it ideal for pharmaceutical applications .

Q & A

Basic: What are common synthetic routes for trans-2,5-Dimethyl-3-pyrroline, and how can reaction conditions be optimized in academic labs?

Methodological Answer:

  • Pd(0)-Catalyzed Cyclization: Adapted from piperidine alkaloid synthesis (e.g., (+)-solenopsin), Pd(0)-catalyzed N-alkylation and cyclization under inert argon atmosphere can yield trans-configured pyrrolines. Key parameters include dry solvents, controlled temperature (20–40°C), and exclusion of moisture .
  • Microscale Synthesis: For teaching labs, microscale procedures using reflux conditions (e.g., 24–48 hours) with aniline derivatives and ketones under acidic catalysis (e.g., HCl/ethanol) are feasible. Reaction monitoring via TLC and column chromatography ensures purity .

Basic: How can researchers address challenges in characterizing this compound due to isomeric impurities?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with polar capillary columns (e.g., DB-WAX) to resolve cis/trans isomers .
  • Advanced NMR Techniques: Employ 2D NMR (e.g., NOESY, HSQC) to distinguish stereochemistry. For example, NOE correlations between methyl groups and pyrroline protons confirm trans-configuration .

Advanced: What catalytic systems enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Ligand Design: Modify Pd(0) catalysts with chiral phosphine ligands (e.g., BINAP) to induce asymmetry during cyclization. Reaction optimization via temperature control (e.g., –20°C to RT) and solvent polarity (e.g., toluene vs. THF) enhances enantiomeric excess (ee) .
  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) can isolate enantiopure trans-isomers .

Advanced: How can statistical experimental design optimize this compound synthesis?

Methodological Answer:

  • Box-Behnken Design (BBD): Test three critical factors (e.g., temperature, solvent volume, catalyst loading) across coded ranges (e.g., –1, 0, +1) to model non-linear relationships. Central composite designs with 5–10 replicates improve reliability .
  • Response Surface Methodology (RSM): Analyze yield/purity responses using quadratic regression. For example:
FactorRange TestedInfluence on Yield
Temperature20–40°CMaximizes cyclization rate
Solvent Volume50–150 mLAffects reagent concentration
Catalyst Loading1–5 mol%Reduces side reactions
  • Validation: Confirm optimal conditions with triplicate runs and ANOVA (p < 0.05) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • FT-IR: Identify C=N stretching (1650–1680 cm⁻¹) and pyrroline ring vibrations (1400–1450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Compare observed [M+H]+ peaks (e.g., m/z 452.2402) with calculated values (error < 5 ppm) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., CCDC deposition for trans-configuration) .

Advanced: How do computational methods elucidate the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to predict reactivity in electrophilic substitutions. Visualize electron density maps for nitrogen lone pairs .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess conformational stability. Trajectory analysis reveals preferred ring puckering modes .

Basic: How to resolve contradictory NMR data caused by isomeric mixtures?

Methodological Answer:

  • Dynamic NMR (DNMR): Perform variable-temperature ¹H NMR (e.g., 25–80°C) to observe coalescence of cis/trans proton signals. Estimate isomerization energy barriers via Eyring plots .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in ¹³C NMR .

Advanced: What mechanistic insights explain byproduct formation during this compound synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: At higher temperatures (>60°C), thermodynamically stable cis-isomers dominate. Lower temperatures (<30°C) favor kinetic trans-products via steric hindrance .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) or deuterated solvents to identify intermediates (e.g., radical vs. ionic pathways) .

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